3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride
Description
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 1093404-27-3) is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide core substituted with hydrazinyl and hydroxyl groups. Its unique structure makes it a versatile intermediate in pharmaceutical and agrochemical research, particularly for synthesizing hydrazone derivatives or metal complexes. The compound is commercially available from suppliers such as AiFChem, Ambeed, and LGC Standards, with applications in targeted drug development and material science .
Properties
IUPAC Name |
4-hydrazinyl-1,1-dioxothiolan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S.ClH/c5-6-3-1-10(8,9)2-4(3)7;/h3-4,6-7H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZYGZVOLIRHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:
Hydrobromination: The starting material, tetrahydrothiophene, undergoes hydrobromination to introduce a bromine atom.
Hydrolysis: The bromine atom is then replaced by a hydroxyl group through hydrolysis.
Hydrazinolysis: The hydroxyl group is further modified by reacting with hydrazine to introduce the hydrazine group.
Oxidation: The final step involves the oxidation of the hydrazine group to form the 1,1-dioxide derivative.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form the corresponding hydrazine oxide.
Reduction: The compound can be reduced to remove the oxygen atoms, resulting in the formation of simpler derivatives.
Substitution: The hydroxyl and hydrazine groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Hydrazine Oxide Derivatives: Resulting from oxidation reactions.
Simpler Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways are still under investigation, but research suggests that it may involve the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The tetrahydrothiophene 1,1-dioxide scaffold is shared among several analogs, but substituents critically influence their properties and applications:
Table 1: Key Structural and Physicochemical Comparisons

Key Observations:
- Hydrazinyl Group : The target compound’s hydrazinyl moiety enhances nucleophilicity, enabling formation of Schiff bases or coordination complexes, unlike sulfonyl or cyclobutyl substituents in analogs .
- Hydroxyl Group: Increases polarity and aqueous solubility compared to hydrophobic groups like isobutylamino or cyclobutyl .
- Core Heterocycle : Thiomorpholine (six-membered ring in ) vs. tetrahydrothiophene (five-membered) affects ring strain and conformational flexibility, influencing binding affinity in biological targets.
Stability and Reactivity
- Hydrazinyl Derivatives: Prone to oxidation but form stable hydrazones with carbonyl compounds, a feature absent in sulfonyl or amino-substituted analogs .
- Sulfonyl Groups : Enhance electron-withdrawing effects, increasing stability toward nucleophilic attack compared to hydrazinyl .
Biological Activity
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring with hydrazinyl and hydroxyl groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 202.66 g/mol . The chemical structure features a five-membered thiophene ring with a sulfone group (1,1-dioxide) and substituents that may influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₁ClN₂O₃S |
| Molecular Weight | 202.66 g/mol |
| CAS Number | 1093404-27-3 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. Additionally, the hydroxyl group may participate in hydrogen bonding, influencing the compound's solubility and reactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that hydrazine derivatives can inhibit the growth of various bacteria and fungi through mechanisms involving disruption of cellular processes or inhibition of enzyme activity.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The presence of the hydrazinyl group is particularly noteworthy, as hydrazines are known for their ability to induce apoptosis in cancer cells. This effect may be mediated through the generation of reactive oxygen species (ROS) or by interfering with DNA synthesis.
Research Findings
Recent investigations into the biological activity of thiophene derivatives have highlighted several key findings:
- Synergistic Effects : Combinations of hydrazine derivatives with other antimicrobial agents have shown enhanced efficacy against resistant bacterial strains.
- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins, aiding in the rational design of more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride?
- Methodological Answer : The synthesis of 1,1-dioxide derivatives typically involves selective oxidation of tetrahydrothiophene precursors. For example, thiete 1,1-dioxide derivatives can be synthesized via oxidation of thietane using hydrogen peroxide (H₂O₂) in the presence of a tungsten-based catalyst (e.g., WO₃·H₂O) under controlled pH (e.g., pH 11.5) and low temperatures (0–10°C) . Chlorination at the 3-position can be achieved via UV light-mediated radical reactions with Cl₂ in CCl₄, followed by elimination with triethylamine to yield substituted derivatives . For the hydrazinyl group, reacting haloamines with excess hydrazine (H₂NNH₂) is a common strategy .
- Key Considerations :
- Use high-purity H₂O₂ to avoid side reactions.
- Monitor reaction progress via TLC or HPLC to ensure selective functionalization.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Based on analogous compounds (e.g., 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride), storage under an inert atmosphere (argon or nitrogen) at 2–8°C is critical to prevent degradation . Use sealed, light-resistant containers to avoid photolytic decomposition. Safety protocols should include PPE (gloves, goggles) due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Advanced Questions
Q. How can crystallographic software like SHELXL be utilized to determine the molecular structure of this compound?
- Methodological Answer : SHELXL is widely used for refining crystal structures against high-resolution X-ray data. For 1,1-dioxide derivatives:
- Data Collection : Collect high-resolution (≤1.0 Å) diffraction data to resolve light atoms (e.g., oxygen, nitrogen).
- Refinement : Use the
AFIXcommand in SHELXL to model hydrogen bonding involving the hydrazinyl and hydroxyl groups. Validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database . - Validation : Employ the
PLATONtool to check for twinning or disorder, which is common in sulfone-containing compounds .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism (e.g., hydrazinyl-hydroxyl equilibria) or solvate formation. To address this:
- Dynamic NMR : Perform variable-temperature ¹H NMR to identify exchange processes.
- X-ray Crystallography : Resolve tautomeric states via unambiguous electron density maps .
- Computational Chemistry : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental IR/Raman spectra .
Q. How does the choice of oxidizing agent impact the yield and purity of the 1,1-dioxide moiety?
- Methodological Answer : A comparative study of oxidizing agents reveals:
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|
| H₂O₂ | pH 11.5, 0–10°C | 85–90 | ≥95 | Minimal sulfoxide |
| NaIO₄ | RT, aqueous | 70–75 | 80–85 | Over-oxidized sulfones |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
